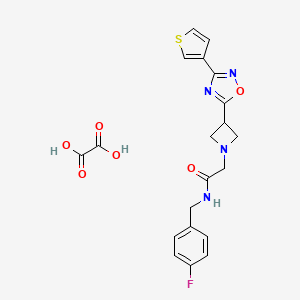(prop-2-yn-1-yl)amine CAS No. 1241552-60-2](/img/structure/B2665285.png)
[2-(2-Fluorophenoxy)ethyl](methyl)(prop-2-yn-1-yl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(2-Fluorophenoxy)ethyl](methyl)(prop-2-yn-1-yl)amine, also known as FPEMPA, is a chemical compound that belongs to the family of phenylethylamines. It is a potent and selective agonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that plays a crucial role in the regulation of synaptic plasticity and cognitive function. FPEMPA has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Wirkmechanismus
[2-(2-Fluorophenoxy)ethyl](methyl)(prop-2-yn-1-yl)amine exerts its pharmacological effects by selectively activating the mGluR5 receptor, which is predominantly expressed in the central nervous system. Activation of mGluR5 leads to the modulation of various intracellular signaling pathways, including the activation of protein kinase C and the inhibition of adenylyl cyclase. These signaling pathways are involved in the regulation of synaptic plasticity, neuronal excitability, and neurotransmitter release.
Biochemical and Physiological Effects:
[2-(2-Fluorophenoxy)ethyl](methyl)(prop-2-yn-1-yl)amine has been shown to enhance long-term potentiation (LTP), a cellular mechanism that underlies learning and memory, in various brain regions, including the hippocampus and prefrontal cortex. It has also been shown to increase the release of dopamine and norepinephrine, two neurotransmitters that are involved in the regulation of mood and motivation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of [2-(2-Fluorophenoxy)ethyl](methyl)(prop-2-yn-1-yl)amine is its high selectivity and potency for the mGluR5 receptor, which allows for precise modulation of this receptor without affecting other receptors or neurotransmitter systems. However, one limitation of [2-(2-Fluorophenoxy)ethyl](methyl)(prop-2-yn-1-yl)amine is its relatively short half-life, which requires frequent dosing in animal studies.
Zukünftige Richtungen
Future research on [2-(2-Fluorophenoxy)ethyl](methyl)(prop-2-yn-1-yl)amine could focus on its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including schizophrenia, depression, anxiety, and addiction. Additionally, further studies could investigate the underlying mechanisms of [2-(2-Fluorophenoxy)ethyl](methyl)(prop-2-yn-1-yl)amine's pharmacological effects, including its effects on intracellular signaling pathways and gene expression. Finally, the development of more potent and selective mGluR5 agonists could lead to the development of more effective treatments for these disorders.
Synthesemethoden
The synthesis of [2-(2-Fluorophenoxy)ethyl](methyl)(prop-2-yn-1-yl)amine involves several steps, including the preparation of the starting materials and the coupling reaction between them. The most commonly used method for the synthesis of [2-(2-Fluorophenoxy)ethyl](methyl)(prop-2-yn-1-yl)amine is the one-pot procedure, which involves the reaction of 2-fluorophenol with propargyl bromide to form 2-(2-fluorophenoxy)prop-2-yn-1-ol. This intermediate is then reacted with methylamine and propargyl bromide to yield [2-(2-Fluorophenoxy)ethyl](methyl)(prop-2-yn-1-yl)amine.
Wissenschaftliche Forschungsanwendungen
[2-(2-Fluorophenoxy)ethyl](methyl)(prop-2-yn-1-yl)amine has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including schizophrenia, depression, anxiety, and addiction. It has been shown to improve cognitive function, enhance synaptic plasticity, and reduce the symptoms of these disorders in preclinical models.
Eigenschaften
IUPAC Name |
N-[2-(2-fluorophenoxy)ethyl]-N-methylprop-2-yn-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO/c1-3-8-14(2)9-10-15-12-7-5-4-6-11(12)13/h1,4-7H,8-10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBCUPBBECGBQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=CC=C1F)CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2665202.png)
![N-(3,5-dimethylphenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2665203.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2665204.png)
![(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile](/img/structure/B2665205.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2665206.png)
![Ethyl 1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate](/img/structure/B2665209.png)
![N-(2,5-dimethoxyphenyl)-4-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2665210.png)
![2-cyano-N-({[(3,4-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide](/img/structure/B2665213.png)
![1-[(2,6-Dichloropyridin-3-yl)sulfonyl]-7-phenyl-1,4-diazepan-5-one](/img/structure/B2665215.png)
![2,4-dichloro-5-[(3-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2665216.png)


![8-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2665221.png)
